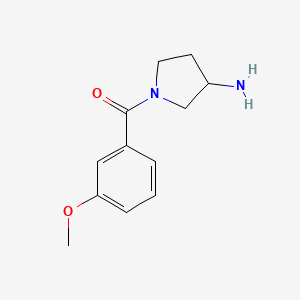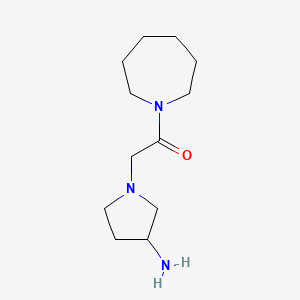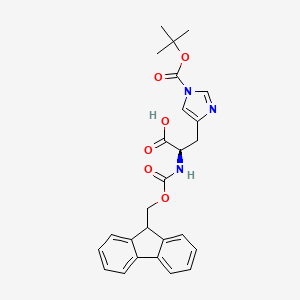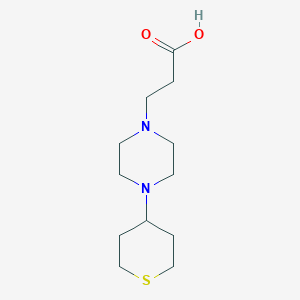
3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid
説明
3-(4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid, also known as THTPPA, is an organic compound with a variety of scientific applications. It is a naturally occurring amino acid derivative, and is a key component of many biochemical pathways. As a result, THTPPA has become an important tool for researchers in the fields of biochemistry, physiology, and pharmacology. Its versatility and potential for use in a variety of laboratory experiments have made it a valuable research tool. In
科学的研究の応用
Synthesis and Structure Identification
- Synthesis of Anti-Malarial Agents : A study by Mi Sui-qing (2010) details the successful synthesis of a compound structurally similar to the one , demonstrating its potential in anti-malarial applications. The synthesis method is highlighted for its simplicity and high yield, which could be significant for developing derivatives for medical purposes (Mi Sui-qing, 2010).
Antidepressant Potential
- New Class of Antidepressants : L. Orus et al. (2002) describe new derivatives as potential antidepressant drugs, indicating the capacity of such compounds in dual-action serotonin regulation. This underscores the therapeutic potential of similar compounds in treating depression (L. Orus et al., 2002).
Chemical Reactions and Synthesis
- Rhodium(II) Acetate-Catalyzed Reactions : K. Yamagata et al. (2000) explore the synthesis of 2H-Thiopyrans, a crucial step in the formation of compounds like 3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid. The study provides insights into the regioselective synthesis process (K. Yamagata et al., 2000).
Resolution of Racemic Mixtures
- Racemate Resolution : T. Gizur et al. (1996) discuss the resolution of racemic mixtures of structurally similar compounds. This research could be relevant in purifying and isolating the enantiomers of such complex molecules for specific applications (T. Gizur et al., 1996).
Polyamide Synthesis
- Polyamides Containing Uracil and Adenine : M. Hattori and M. Kinoshita (1979) synthesized polyamides using a derivative similar to the compound , showing its utility in creating novel polymers with potential biomedical applications (M. Hattori and M. Kinoshita, 1979).
作用機序
Target of Action
Some derivatives of tetrahydro-4h-thiopyran-4-ones have shown promise as inhibitors of phosphodiesterase and β-secretase bace1 .
Mode of Action
Biochemical Pathways
Tetrahydro-4h-thiopyran-4-ones, a key component of this compound, are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, electrochromic materials, synthetic juvenile hormones, pheromones, and polypropionate fragments .
Result of Action
Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity . .
生化学分析
Biochemical Properties
3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins and enzymes is primarily through binding interactions, which can lead to either inhibition or activation of these biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. The compound has been found to inhibit enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . Additionally, it can activate certain signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical and cellular effects . Its degradation products can also have significant biological activity, which needs to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound has been found to have beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and metabolite levels . For instance, the compound has been found to inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . For example, the compound has been found to accumulate in the mitochondria, where it exerts its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been found to localize in the mitochondria, where it affects mitochondrial function and energy production .
特性
IUPAC Name |
3-[4-(thian-4-yl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c15-12(16)1-4-13-5-7-14(8-6-13)11-2-9-17-10-3-11/h11H,1-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLIDGMBWGDCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



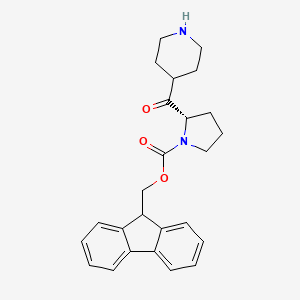
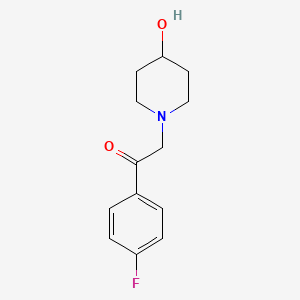
![3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1466305.png)
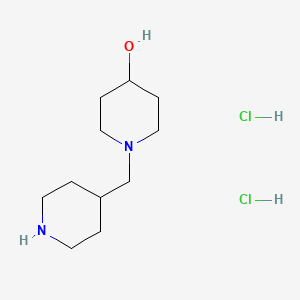
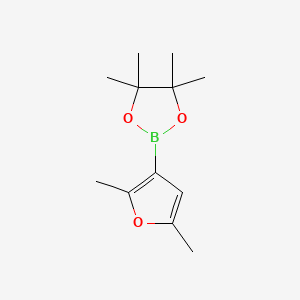
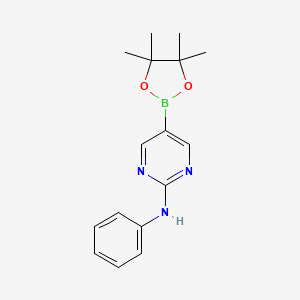
![3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B1466312.png)
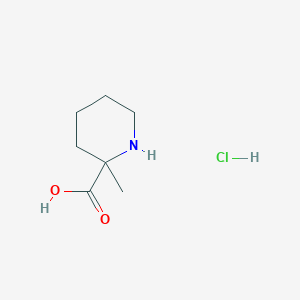
![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466316.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)
